molecular formula C22H16N2OS B3052420 Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone CAS No. 4123-32-4

Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone

Cat. No. B3052420
CAS RN: 4123-32-4
M. Wt: 356.4 g/mol
InChI Key: LQFHHNJNCSFAOJ-UHFFFAOYSA-N
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Description

Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone is a chemical compound with the molecular formula C17H14N2O2S . It is also known as 2-(4-Phenyl-2-(phenylamino)thiazol-5-yl)acetic acid .

Scientific Research Applications

Synthesis and Characterization

Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone and its derivatives are synthesized and characterized through various spectroscopic methods such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Structural optimization and interpretation of theoretical vibrational spectra are performed using density functional theory calculations. These studies aid in understanding the structural changes in the molecule due to the substitution of the electron-withdrawing group and analyze the equilibrium geometry, various bonding features, and harmonic vibrational wave numbers of the compound. The thermodynamic stability and reactivity of the compounds are also explored, providing insights into their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Electrochemical and Electrochromic Properties

The electrochemical and electrochromic properties of novel polymers containing carbazole and phenyl-methanone units, such as 4-(9H-carbazol-9-yl)-phenyl-methanone (CPM) and 4-(3,6-di(thiophen-2-yl)-9H-carbazol-9-yl)-phenyl-methanone (TCPM), are investigated. These compounds demonstrate well-defined oxidation and reduction processes with reasonable optical contrast and fast switching times in spectroelectrochemical analysis, indicating their potential in electrochromic applications (Hu et al., 2013).

Antimicrobial and Antitumor Activities

Several derivatives of phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone exhibit antimicrobial and antitumor activities. Compounds like 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone show significant in vitro growth inhibitory activity against a panel of human cancer cell lines, including glioma, through the inhibition of Na+/K(+)-ATPase and Ras oncogene activity. This highlights the potential therapeutic benefits of these compounds in treating gliomas and other cancers (Lefranc et al., 2013).

Role in Crystal Packing

The role of lone pair-π interaction and halogen bonding in the crystal packing of 1,2,4-oxadiazole derivatives containing phenyl-methanone units is explored. Detailed supramolecular structural analysis shows the significant role of these non-covalent interactions in the crystal packing of the derivatives, alongside the presence of favorable hydrogen bonds. This study provides insights into the functional role of non-covalent interactions in their supramolecular architectures (Sharma et al., 2019).

properties

IUPAC Name

(2-anilino-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2OS/c25-20(17-12-6-2-7-13-17)21-19(16-10-4-1-5-11-16)24-22(26-21)23-18-14-8-3-9-15-18/h1-15H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFHHNJNCSFAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361297
Record name (2-anilino-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone

CAS RN

4123-32-4
Record name (2-anilino-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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